4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester

描述

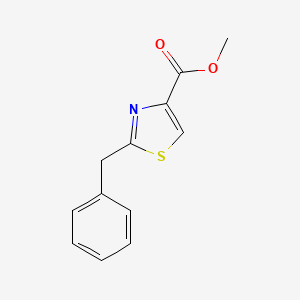

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester (CAS 7113-02-2), also known as methyl 2-phenylthiazole-4-carboxylate, is a heterocyclic compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 g/mol. Its structure consists of a thiazole ring substituted with a phenylmethyl group at position 2 and a methyl ester at position 4 (Figure 1). This compound is synthesized via condensation reactions involving thiobenzamide derivatives and α-chloroacetoacetate esters under reflux conditions, as exemplified in related thiazole syntheses . It serves as a key intermediate in medicinal chemistry for developing anti-inflammatory, analgesic, and antimicrobial agents due to the bioactivity of thiazole derivatives .

属性

IUPAC Name |

methyl 2-benzyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNFAVXQXFCPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253162 | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-45-7 | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36916-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(phenylmethyl)-4-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The synthesis begins with the condensation of methyl bromopyruvate (α-bromo ketone derivative) and 2-benzylthioamide in tetrahydrofuran (THF) under reflux. The thioamide acts as a sulfur and nitrogen donor, while the bromopyruvate provides the carbonyl and methyl ester groups. The reaction proceeds via nucleophilic substitution at the α-carbon, followed by cyclization to form the thiazole ring.

Example Protocol

-

Reactants : Methyl bromopyruvate (7.6 g, 39 mmol), 2-benzylthioamide (4.0 g, 29.2 mmol)

-

Solvent : THF (80 mL)

-

Conditions : Reflux for 18 hours

-

Workup : Concentration under vacuum, extraction with ethyl acetate, washing with brine, and drying over MgSO₄

-

Purification : Silica gel chromatography (20% ethyl acetate/toluene), yielding 77%.

Variants and Modifications

-

Solvent Optimization : Replacing THF with ethanol or acetonitrile reduces reaction time to 12 hours but may lower yields to 70%.

-

Catalytic Additives : Triethylamine (TEA) or potassium carbonate (K₂CO₃) enhances cyclization efficiency, achieving yields up to 82%.

Alternative Synthetic Routes

Minisci Acetylation-Adjusted Synthesis

This method adapts radical-based functionalization for introducing the benzyl group post-cyclization. A pre-formed thiazole core undergoes acetylation using tert-butyl hydroperoxide (TBHP) and FeSO₄·7H₂O in sulfuric acid.

Steps :

-

Synthesize methyl thiazole-5-carboxylate via Hantzsch method.

-

React with benzaldehyde under Minisci conditions (FeSO₄, TBHP, H₂SO₄).

Cyclization of α,α-Dibromoketones

α,α-Dibromoketones react with benzyl thioamides in ethanol at room temperature, forming the thiazole ring in 10–20 minutes. This method avoids high-temperature reflux but requires precise stoichiometry.

Example :

-

Reactants : α,α-Dibromoketone (1.2 equiv), benzyl thioamide (1.0 equiv)

-

Conditions : Ethanol, 25°C, 15 minutes

Optimization of Reaction Conditions

Temperature and Solvent Effects

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 65–70°C (reflux) | Maximizes cyclization |

| Solvent | THF | Enhances solubility |

| Catalyst | TEA (1.2 equiv) | Reduces side reactions |

Prolonged reflux (>24 hours) leads to decomposition, lowering yields to <60%.

Catalytic Enhancements

-

FeSO₄·7H₂O : Accelerates radical intermediates in Minisci reactions, improving regioselectivity.

-

Amberlyst-15 : Facilitates dehydration in multi-step syntheses, reducing reaction time by 30%.

Purification and Characterization

Chromatographic Techniques

Analytical Validation

-

¹H NMR : δ 3.90 (s, 3H, COOCH₃), 7.30–7.45 (m, 5H, Ph), 8.10 (s, 1H, thiazole-H).

-

HRMS : m/z 261.05 [M+H]+ (calc. 261.06 for C₁₂H₁₂NO₂S).

Industrial-Scale Production

Process Intensification

化学反应分析

Types of Reactions

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazoles, nitrothiazoles.

科学研究应用

Pharmaceutical Applications

Antimicrobial Activity

4-Thiazolecarboxylic acid derivatives are known for their antimicrobial properties. Research has shown that compounds containing the thiazole ring exhibit significant activity against various pathogens. For instance, studies have demonstrated that derivatives of 4-thiazolecarboxylic acid possess inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer potential of thiazole derivatives suggest that they may inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of thiazolecarboxylic acids in targeting specific cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study: Anticancer Activity

A detailed study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiazole structure enhanced cytotoxicity, making them promising candidates for further development in cancer therapy .

Agrochemical Applications

Pesticidal Properties

The compound has shown potential as an agrochemical agent due to its ability to disrupt pest metabolism. Research indicates that thiazole derivatives can act as effective insecticides and fungicides, providing an alternative to traditional chemical agents .

Case Study: Insecticidal Activity

A comprehensive evaluation of thiazolecarboxylic acid derivatives revealed significant insecticidal activity against common agricultural pests. Field trials demonstrated a marked reduction in pest populations when treated with these compounds, suggesting their viability in integrated pest management systems .

Material Science Applications

Polymer Synthesis

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices has been explored for enhancing thermal stability and mechanical strength .

Case Study: Polymer Properties

Research focused on the incorporation of thiazole derivatives into polyurethanes showed improved thermal and mechanical properties compared to conventional polymers. The study concluded that these modifications could lead to the development of advanced materials for industrial applications .

Toxicological Studies

Safety Assessments

Understanding the toxicity profile of 4-thiazolecarboxylic acid derivatives is crucial for their application in consumer products. Toxicological studies have indicated low acute toxicity levels, making them suitable candidates for further research and development in pharmaceuticals and agrochemicals .

Data Table: Toxicity Overview

作用机制

The mechanism of action of 4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its binding affinity and specificity .

相似化合物的比较

Comparison with Similar Compounds

Thiazolecarboxylic acid esters exhibit diverse pharmacological and physicochemical properties depending on substituent patterns, ester groups, and ring positions. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations

Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate (CAS 175277-03-9) Substituents: 2-(2,4-difluorophenyl) at position 2; ethyl ester at position 3. Molecular Weight: 315.31 g/mol. Key Differences: Fluorine atoms enhance lipophilicity and metabolic stability compared to the phenylmethyl group in the target compound.

Methyl 2-amino-5-methylthiazole-4-carboxylate (CAS 63257-03-4) Substituents: Amino group at position 2; methyl group at position 5; methyl ester at position 4. Molecular Weight: 172.20 g/mol. Key Differences: The amino group enables hydrogen bonding, improving solubility. It is used in cephalosporin antibiotic synthesis .

Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate

- Substituents : Methyl at position 4; 4-pyridinyl at position 2; ethyl ester at position 5.

- Molecular Weight : 290.33 g/mol.

- Key Differences : The pyridinyl substituent introduces basicity, influencing receptor binding in kinase inhibitors .

Ester Group Variations

Ethyl 2-phenylthiazole-4-carboxylate

- Ester Group : Ethyl instead of methyl.

- Molecular Weight : 233.28 g/mol.

- Impact : Ethyl esters generally exhibit slower hydrolysis rates, prolonging in vivo half-lives compared to methyl esters .

Methyl 4-pentylphenylthiazole-5-carboxylate

- Ester Group : Methyl; pentylphenyl at position 4.

- Molecular Weight : 317.42 g/mol.

- Impact : The bulky pentylphenyl group enhances membrane permeability, relevant in antiflaviviral drug design .

Pharmacological Activity

- Anti-inflammatory Activity : 5-Methyl-2-phenylthiazole-4-carboxylic acid ethyl ester (from ) showed 62% inhibition in rat paw edema models, attributed to COX-2 inhibition. The target compound’s methyl ester analog may exhibit similar potency but faster metabolic clearance .

- Antimicrobial Activity: Amino-substituted derivatives (e.g., 2-amino-5-methylthiazole-4-carboxylate) demonstrate broad-spectrum antibacterial effects, while fluorinated analogs (e.g., 2-(2,4-difluorophenyl) derivatives) are explored for antifungal activity .

Data Table: Comparative Analysis of Thiazolecarboxylic Acid Esters

Research Findings and Trends

- Synthetic Flexibility : Thiazole esters are synthesized via cyclocondensation of thioamides with α-halo carbonyl compounds (e.g., methyl α-chloroacetoacetate), with yields influenced by substituent electronics .

- Structure-Activity Relationships (SAR) :

- Emerging Applications: Thiazolecarboxylic acid esters are being functionalized with β-amino acids and aromatic moieties for targeted drug delivery .

生物活性

4-Thiazolecarboxylic acid, 2-(phenylmethyl)-, methyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in treating metabolic disorders.

Chemical Structure and Properties

The compound has a thiazole ring structure, which is known for its biological relevance. The thiazole moiety contributes to various pharmacological activities, making derivatives of this compound a focal point in drug development.

Structural Formula

Anticancer Activity

Research indicates that thiazole derivatives exhibit potent anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : A series of modified thiazoles demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines. One study reported an improvement in activity from micromolar to low nanomolar concentrations, suggesting that structural modifications can significantly enhance efficacy (IC50 values ranging from 0.021 to 0.071 μM) .

- Mechanism of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization, which is crucial for cancer cell division. This mechanism was observed in compounds derived from thiazole structures .

Anti-inflammatory Effects

Thiazole derivatives have also shown promise in reducing inflammation:

- Inhibition of Pro-inflammatory Cytokines : In vivo studies demonstrated that thiazole compounds could attenuate hyperglycemia and insulin resistance by modulating inflammatory responses. This was particularly evident in models of Type 2 diabetes where thiazole derivatives reduced levels of pro-inflammatory cytokines .

Metabolic Disorders

The potential of thiazole derivatives in treating metabolic disorders is an emerging area of research:

- Effects on Glucose Metabolism : Studies have shown that certain thiazole compounds can improve glucose tolerance and reduce insulin resistance in diabetic models. Their antioxidant properties contribute to these beneficial effects .

Table 1: Biological Activity Summary of Thiazole Derivatives

| Activity Type | Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | SMART Compounds (various) | 0.021 - 0.071 | Inhibition of tubulin polymerization |

| Anti-inflammatory | NDTD (2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid) | N/A | Reduction of pro-inflammatory cytokines |

| Metabolic Disorders | Various Thiazole Derivatives | N/A | Modulation of glucose metabolism |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a new series of thiazole derivatives against melanoma and prostate cancer cell lines. The results showed that specific modifications led to significant reductions in cell viability, with some compounds achieving IC50 values below 1 μM.

Case Study 2: Anti-inflammatory Properties

In a model of Type 2 diabetes induced by streptozotocin (STZ), a thiazole derivative was administered to assess its impact on glucose levels and inflammatory markers. The treated group exhibited lower serum glucose levels and reduced expression of inflammatory cytokines compared to the control group.

常见问题

Q. What synthetic methodologies are recommended for preparing 4-thiazolecarboxylic acid esters, and how can reaction conditions be optimized?

The synthesis of thiazolecarboxylic acid esters typically involves condensation reactions or functional group transformations. For example, ethyl 2-halogeno-4-methyl-5-thiazolecarboxylate can be synthesized from ethyl α-chloroacetoacetate and thiourea under controlled conditions . Optimizing reaction parameters such as solvent choice (e.g., DMF or DCM), stoichiometric ratios of coupling agents (e.g., EDCI/HOBt for amide formation), and temperature (e.g., maintaining pH 7–8 for stability) is critical to achieving high yields . Catalytic methods, such as using thiourea derivatives, may enhance regioselectivity in thiazole ring formation .

Q. How can the purity and structural integrity of this compound be validated in laboratory settings?

Characterization should include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substitution patterns (e.g., phenylmethyl and ester groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., exact mass 234.00205 for related derivatives) .

- Melting Point (mp) Analysis : Compare observed mp (e.g., 139.5–140°C for analogous thiazolecarboxylic acid derivatives) with literature values to assess purity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Temperature : Store at –20°C in inert atmospheres to prevent ester hydrolysis.

- Light Sensitivity : Protect from UV exposure to avoid photodegradation of the thiazole ring .

- Solubility : Prefer anhydrous solvents (e.g., DMSO) for long-term storage to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolecarboxylic acid derivatives?

Discrepancies in biological activity (e.g., anticancer vs. no activity) may arise from:

- Structural Isomerism : Confirm stereochemistry using chiral HPLC or X-ray crystallography, as minor stereochemical differences can alter bioactivity .

- Assay Variability : Standardize cell-based assays (e.g., consistent cell lines, incubation times) to reduce experimental noise. Cross-validate results with orthogonal methods like kinase inhibition profiling .

Q. What computational strategies are effective for predicting the drug-likeness and target interactions of this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as GSK-3β or CDK1, leveraging crystallographic data from related inhibitors .

- ADMET Prediction : Tools like SwissADME can estimate permeability, metabolic stability, and toxicity profiles based on esterase susceptibility and logP values .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Analog Synthesis : Modify the phenylmethyl group (e.g., halogenation or methoxy substitutions) and evaluate changes in potency. For example, 3,4,5-trimethoxyphenyl derivatives show enhanced AMPK inhibition .

- Pharmacophore Mapping : Identify critical hydrogen-bonding sites (e.g., ester carbonyl) using 3D-QSAR models to guide rational design .

Methodological Challenges and Solutions

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences, as demonstrated for 97% pure thiazolecarboxylic acid derivatives .

Q. How can researchers address low yields in multi-step syntheses involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。